molecular formula C11H16ClN3 B11729872 (2-Chloro-6-methyl-pyrimidine-4-yl)-cyclohexylamine

(2-Chloro-6-methyl-pyrimidine-4-yl)-cyclohexylamine

Katalognummer: B11729872
Molekulargewicht: 225.72 g/mol
InChI-Schlüssel: FCZIYFITALPIDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C11H16ClN3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological applications. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a cyclohexyl group at the nitrogen atom, and a methyl group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with cyclohexylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine.

    N-Cyclohexyl-6-methylpyrimidin-4-amine: Lacks the chlorine substitution at the 2-position.

    2-Chloro-N-cyclohexylpyrimidin-4-amine: Lacks the methyl group at the 6-position.

Uniqueness: 2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H16ClN3

Molekulargewicht

225.72 g/mol

IUPAC-Name

2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C11H16ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14,15)

InChI-Schlüssel

FCZIYFITALPIDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)Cl)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.